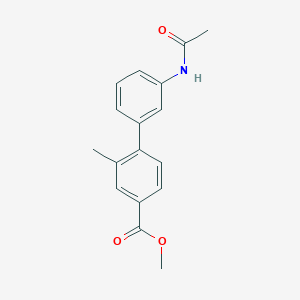![molecular formula C16H24N2O2 B3815848 N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide](/img/structure/B3815848.png)
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide
Overview
Description
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide, also known as PMPA, is a small molecule drug that has been extensively studied for its potential use in treating viral infections such as HIV. PMPA belongs to a class of compounds called nucleotide analogs, which mimic the structure of natural nucleotides and interfere with viral replication. In
Mechanism of Action
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide is a nucleotide analog that interferes with viral replication by inhibiting the activity of the viral reverse transcriptase enzyme. Reverse transcriptase is an essential enzyme for viral replication, as it converts the viral RNA genome into DNA, which can then be integrated into the host cell genome. N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide mimics the structure of the natural nucleotide adenosine, but lacks the 3'-hydroxyl group required for further DNA synthesis. This results in chain termination and prevents further viral replication.
Biochemical and Physiological Effects:
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2.5 hours in humans. N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide is primarily excreted unchanged in the urine, and renal impairment can lead to increased drug exposure and potential toxicity.
Advantages and Limitations for Lab Experiments
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has several advantages for use in lab experiments, including its potent antiviral activity, low toxicity, and well-established synthesis method. However, N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has some limitations, including its relatively short half-life, which may require frequent dosing in animal studies, and its potential for renal toxicity in some individuals.
Future Directions
There are several future directions for research on N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide, including:
1. Investigating the potential use of N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide as a topical microbicide for preventing HIV transmission.
2. Developing new analogs of N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide with improved pharmacokinetic properties and antiviral activity.
3. Investigating the potential use of N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide as a PrEP medication for preventing HIV transmission.
4. Studying the mechanism of resistance to N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide in viral populations.
5. Investigating the potential use of N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide in combination with other antiviral drugs for treating viral infections.
Scientific Research Applications
N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has been extensively studied for its potential use in treating viral infections such as HIV, hepatitis B, and herpes simplex virus. In preclinical studies, N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has shown potent antiviral activity against these viruses, both in cell culture and animal models. N-{4-[(3-propylmorpholin-4-yl)methyl]phenyl}acetamide has also been investigated for its potential use in preventing HIV transmission, either through topical application or as a pre-exposure prophylaxis (PrEP) medication.
properties
IUPAC Name |
N-[4-[(3-propylmorpholin-4-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-16-12-20-10-9-18(16)11-14-5-7-15(8-6-14)17-13(2)19/h5-8,16H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHRVLKKRDJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1CC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-Propylmorpholin-4-YL)methyl]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-methoxyphenyl)-3-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3815771.png)
![{1-(6-quinolinylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3815796.png)
![2-(1,4-dithiepan-6-yl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3815798.png)
![5-methyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}nicotinamide](/img/structure/B3815806.png)
![N-(3-furylmethyl)-N,5-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3815813.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B3815815.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-pyridinyl)acetamide](/img/structure/B3815816.png)

![4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B3815821.png)
![4-(aminosulfonyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B3815842.png)
![7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3815860.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3815865.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B3815870.png)
![1-ethyl-5-methyl-N-{3-[(4-methylphenyl)amino]-3-oxopropyl}-1H-pyrazole-4-carboxamide](/img/structure/B3815874.png)